molecular formula C5H10Br2O2 B8288145 1,3-Dibromo-2-(methoxymethoxy)propane

1,3-Dibromo-2-(methoxymethoxy)propane

Cat. No.: B8288145
M. Wt: 261.94 g/mol
InChI Key: VWHRMADLSUBXLK-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(methoxymethoxy)propane is a specialized halogenated ether compound serving as a valuable synthetic intermediate in organic chemistry and drug discovery research. Compounds with 1,3-dibromo functionality are recognized as key precursors for the formation of ring structures, including azetidine and other strained heterocyclic systems, which are privileged scaffolds in medicinal chemistry . The bromine atoms act as excellent leaving groups, making the molecule a versatile electrophile for nucleophilic substitution reactions, including alkylations and cyclizations. The methoxymethoxy (MOM) group offers a protected oxygen functionality that can be modified in later synthetic steps, providing additional versatility for constructing complex molecular architectures. This reagent is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C5H10Br2O2

Molecular Weight

261.94 g/mol

IUPAC Name

1,3-dibromo-2-(methoxymethoxy)propane

InChI

InChI=1S/C5H10Br2O2/c1-8-4-9-5(2-6)3-7/h5H,2-4H2,1H3

InChI Key

VWHRMADLSUBXLK-UHFFFAOYSA-N

Canonical SMILES

COCOC(CBr)CBr

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : Likely C5H9Br2O2 (inferred from dichloro analog in ).
  • Molecular Weight : Estimated ~250.85 g/mol (based on dichloro analog, 173.04 g/mol, with Br replacing Cl).
  • Reactivity : Bromine atoms act as leaving groups, making it useful in nucleophilic substitution reactions. The methoxymethoxy group serves as a protecting group for alcohols in synthetic chemistry .
  • Applications: Potential intermediate in pharmaceuticals (e.g., antiviral agents like acyclovir analogs) and polymer chemistry .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares 1,3-Dibromo-2-(methoxymethoxy)propane with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Reference
1,3-Dibromo-2-(methoxymethoxy)propane C5H9Br2O2 ~250.85 Br (1,3), methoxymethoxy (2) Nucleophilic substitution, synthesis Inferred
1,3-Dichloro-2-(methoxymethoxy)propane C5H10Cl2O2 173.04 Cl (1,3), methoxymethoxy (2) Higher volatility, similar reactivity
2-Bromo-1,1,3-trimethoxypropane C6H13BrO3 213.07 Br (2), methoxy (1,1,3) Stabilized ether, reduced reactivity
1,3-Dibenzyloxy-2-chloro-methoxypropane C18H21ClO4 336.81 Cl (2), benzyloxy (1,3), methoxy Protecting group in nucleoside synthesis

Reactivity and Hazard Profile

  • Halogen Reactivity : Bromine in 1,3-Dibromo-2-(methoxymethoxy)propane is more reactive than chlorine in its dichloro analog (), enabling faster nucleophilic substitutions. However, bromine’s higher molecular weight may reduce volatility compared to the dichloro derivative .
  • Hazard Classification :
    • The dichloro analog (C5H10Cl2O2) is classified with hazard statements H302+H312 (harmful if swallowed or in contact with skin) and H318 (causes serious eye damage) .
    • Brominated analogs like 2-Bromo-1,1,3-trimethoxypropane () lack explicit hazard data but may exhibit lower toxicity due to stabilizing methoxy groups.

Preparation Methods

Methoxymethyl (MOM) Protection Strategy

The methoxymethoxy group is typically introduced via protection of a diol precursor. A common approach involves reacting 2,2-dimethylpropane-1,3-diol with methoxymethyl chloride (MOMCl) in the presence of a base such as Hünig’s base (N,N-diisopropylethylamine) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds under anhydrous conditions at 0–25°C, yielding 2-(methoxymethoxy)-2-methylpropane-1,3-diol.

Reaction Scheme:

2,2-Dimethylpropane-1,3-diol+2MOMClDMAPHu¨nig’s base2-(Methoxymethoxy)-2-methylpropane-1,3-diol+2HCl\text{2,2-Dimethylpropane-1,3-diol} + 2\,\text{MOMCl} \xrightarrow[\text{DMAP}]{\text{Hünig's base}} \text{2-(Methoxymethoxy)-2-methylpropane-1,3-diol} + 2\,\text{HCl}

Bromination Using Phosphorus Tribromide (PBr₃)

Subsequent bromination of the diol is achieved with phosphorus tribromide. The reaction is conducted in dichloromethane at −20°C to 0°C to minimize side reactions. Excess PBr₃ (2.2 equivalents) ensures complete conversion, yielding 1,3-dibromo-2-(methoxymethoxy)propane with a reported purity of 95–98%.

Key Conditions:

  • Temperature: −20°C to 0°C

  • Solvent: Dichloromethane

  • Yield: 80–85%

Two-Step Synthesis from Acetone Derivatives

Acetone Dimethyl Acetal as a Starting Material

A scalable method described in CN104262121A involves acetone dimethyl acetal as the precursor. Bromine is added dropwise to a mixture of acetone dimethyl acetal and methanol at ≤20°C, followed by prolonged stirring to precipitate the product.

Procedure Summary:

  • Acetal Formation:

    Acetone+2MeOHAcetone dimethyl acetal\text{Acetone} + 2\,\text{MeOH} \rightarrow \text{Acetone dimethyl acetal}
  • Bromination:

    Acetone dimethyl acetal+2Br21,3-Dibromo-2,2-dimethoxypropane+2HBr\text{Acetone dimethyl acetal} + 2\,\text{Br}_2 \rightarrow \text{1,3-Dibromo-2,2-dimethoxypropane} + 2\,\text{HBr}

    Adaptation for methoxymethoxy substitution requires replacing methanol with methoxymethanol.

Optimized Parameters:

  • Bromine stoichiometry: 2.1 equivalents

  • Reaction time: 24–36 hours

  • Yield: 66–70%

Halogen Exchange Reactions

Utilizing 1,3-Dichloro-2-(methoxymethoxy)propane

A halogen exchange approach employs 1,3-dichloro-2-(methoxymethoxy)propane (CAS: 70905-45-2) treated with hydrobromic acid (HBr) in acetic acid. The reaction proceeds via nucleophilic substitution at 60–80°C, with a 75–80% conversion rate.

Reaction Mechanism:

Cl–CH2C(OCH2OMe)CH2Cl+2HBrBr–CH2C(OCH2OMe)CH2Br+2HCl\text{Cl–CH}2–C(OCH2OMe)–CH2–Cl + 2\,\text{HBr} \rightarrow \text{Br–CH}2–C(OCH2OMe)–CH2–Br + 2\,\text{HCl}

Limitations:

  • Requires rigorous removal of HCl to prevent reversibility.

  • Lower selectivity compared to direct bromination.

Comparative Analysis of Methods

Method Starting Material Yield Purity Scalability
Direct Bromination2-(MOM)-diol80–85%95–98%Moderate
Acetone Acetal BrominationAcetone dimethyl acetal66–70%97–99%High
Halogen Exchange1,3-Dichloro-MOM-propane75–80%90–92%Low

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 1,3-Dibromo-2-(methoxymethoxy)propane?

  • Methodology : A plausible route involves bromination of a propane diol derivative. For example, reacting 2-(methoxymethoxy)propane-1,3-diol with hydrobromic acid (HBr) under controlled conditions. Key parameters include temperature (0–5°C to minimize side reactions), stoichiometric excess of HBr, and inert atmosphere to prevent oxidation. Purification via fractional distillation or column chromatography is recommended to achieve high purity (>95%). This approach aligns with analogous brominated propane diol syntheses .
  • Critical Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). Ensure proper quenching of excess HBr to avoid hazardous gas release .

Q. How should researchers handle stability and storage of this compound?

  • Stability : The compound is stable under recommended storage conditions (2–8°C in a dry, inert environment). Avoid prolonged exposure to moisture or heat (>40°C), which may trigger decomposition into hydrogen bromide (HBr), carbon monoxide (CO), and carbon dioxide (CO₂) .
  • Storage Protocol : Use amber glass vials with PTFE-lined caps to prevent photodegradation and moisture ingress. Conduct stability tests via thermogravimetric analysis (TGA) to validate shelf life under varying conditions.

Q. What safety precautions are essential during experimental use?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Avoid sparks or open flames due to potential decomposition releasing flammable gases (e.g., CO). For spills, neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Emergency Response : In case of inhalation, administer oxygen; for skin contact, rinse with water for 15 minutes. Maintain emergency contact protocols as outlined in safety data sheets .

Advanced Research Questions

Q. How does the methoxymethoxy group influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The methoxymethoxy group acts as an electron-donating substituent, potentially stabilizing intermediates via resonance. However, steric hindrance from the bulky group may slow bimolecular substitution (Sₙ2) kinetics. Comparative studies with analogous compounds (e.g., 3-[(2-bromophenyl)methoxy]-2-methylpropane-1,2-diol) suggest preferential substitution at the less hindered bromine site .
  • Experimental Design : Use kinetic isotopic labeling (e.g., deuterated solvents) and monitor reaction pathways via ¹H/¹³C NMR or mass spectrometry (MS). Computational modeling (DFT) can predict transition states and regioselectivity .

Q. What advanced analytical techniques are optimal for structural and purity analysis?

  • Structural Characterization :

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .
  • NMR spectroscopy : Key peaks include δ 3.3–3.5 ppm (methoxymethoxy -OCH₂O-) and δ 4.0–4.2 ppm (CH₂Br groups). Use DEPT-135 to distinguish CH₂ and CH₃ signals.
    • Purity Assessment : High-resolution MS (HRMS) for exact mass verification. Pair with HPLC (C18 column, acetonitrile/water gradient) to quantify impurities .

Q. How can computational methods predict physicochemical properties?

  • Approaches :

  • Quantitative Structure-Property Relationship (QSPR) : Correlate molecular descriptors (e.g., logP, polar surface area) with solubility or thermal stability.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess susceptibility to hydrolysis or radical-mediated degradation.
    • Tools : Software like Gaussian or ORCA for DFT; PubChem datasets for benchmarking .

Q. What are the implications of contradictory data on toxicological effects?

  • Data Gaps : Existing safety sheets report no acute toxicity data for the compound but note hazardous decomposition products (e.g., HBr). Researchers should adopt the precautionary principle: conduct in vitro cytotoxicity assays (e.g., MTT assay on HEK-293 cells) and compare with structurally related brominated compounds .
  • Risk Management : Implement real-time gas monitoring for HBr during large-scale reactions. Reference OSHA guidelines for permissible exposure limits (PELs) .

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